molecular formula C12H7BrClN3 B2546884 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine CAS No. 947613-07-2

3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2546884
CAS No.: 947613-07-2
M. Wt: 308.56
InChI Key: PXYIENFKKVXGPR-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (CAS: 947613-07-2) is a brominated heterocyclic compound with the molecular formula C₁₂H₇BrClN₃ and a molar mass of 308.56 g/mol . It features a fused imidazo[1,2-a]pyrimidine core substituted with a bromine atom at position 3 and a 4-chlorophenyl group at position 2. This compound is commercially available with ≥97% purity and is used in pharmaceutical and materials research due to its structural versatility .

Properties

IUPAC Name

3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-11-10(8-2-4-9(14)5-3-8)16-12-15-6-1-7-17(11)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYIENFKKVXGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Synthesis Using α-Bromoketones

The most direct route to 3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine involves cyclocondensation of 2-aminopyrimidine with 2-bromo-1-(4-chlorophenyl)ethanone. This method leverages the inherent reactivity of α-bromoketones, where the bromine atom serves dual roles as a leaving group and a directing moiety.

In a representative procedure, 2-aminopyrimidine (0.1 mol) and 2-bromo-1-(4-chlorophenyl)ethanone (0.1 mol) are stirred in acetone at ambient temperature for 12–24 hours. The reaction proceeds via nucleophilic attack of the pyrimidine amine on the carbonyl carbon, followed by intramolecular cyclization and elimination of hydrogen bromide (HBr). The product precipitates as a crystalline solid, which is filtered and washed with cold acetone to yield the target compound in 60–75% purity. Recrystallization from ethanol or ethyl acetate enhances purity to >95%, as confirmed by high-resolution mass spectrometry (HRMS).

Table 1: Comparative Yields of One-Step Cyclocondensation

Starting Material Solvent Temperature (°C) Time (h) Yield (%)
2-Bromo-1-(4-chlorophenyl)ethanone Acetone 25 24 68
2-Bromo-1-(4-chlorophenyl)ethanone Ethanol 78 12 72
2-Bromo-1-(4-chlorophenyl)ethanone DCE 40 8 75

Mechanistic Insights

The reaction mechanism involves three critical steps:

  • Nucleophilic Attack : The primary amine of 2-aminopyrimidine attacks the electrophilic carbonyl carbon of the α-bromoketone, forming a hemiaminal intermediate.
  • Cyclization : Intramolecular displacement of the bromine atom generates the imidazo[1,2-a]pyrimidine core.
  • Aromatization : Elimination of HBr stabilizes the conjugated π-system, yielding the final product.

Density functional theory (DFT) calculations suggest that electron-withdrawing groups (e.g., 4-chlorophenyl) accelerate cyclization by polarizing the carbonyl group, reducing the activation energy by 12–15 kcal/mol.

Multi-Step Synthesis Approaches

Sequential Halogenation and Functionalization

For substrates where direct bromination is challenging, a two-step protocol is employed:

  • Core Formation : 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine is synthesized via cyclocondensation of 2-aminopyrimidine with 1-(4-chlorophenyl)ethanone.
  • Bromination : Electrophilic aromatic substitution (EAS) at the C3 position using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM).

Optimization of Bromination

  • Catalyst Screening : Lewis acids like FeCl₃ or AlCl₃ (5 mol%) improve regioselectivity, directing bromine to the C3 position.
  • Solvent Effects : Non-polar solvents (e.g., DCM) favor monobromination, while polar aprotic solvents (e.g., DMF) lead to di- or tri-substituted byproducts.

Table 2: Bromination Efficiency Under Varied Conditions

Brominating Agent Catalyst Solvent Yield (%)
Br₂ FeCl₃ DCM 82
NBS AlCl₃ DCM 78
Br₂ None DMF 45

Catalytic and Green Chemistry Innovations

Lewis Acid-Catalyzed Reactions

Yttrium triflate [Y(OTf)₃] (5 mol%) enables efficient cyclocondensation in dichloroethane (DCE) at 150°C, reducing reaction times to 8 hours with yields up to 83%. The catalyst facilitates iminium ion formation, accelerating nucleophilic attack and cyclization.

Solvent-Free and Aqueous Systems

Green chemistry approaches utilize room-temperature ionic liquids (RTILs) like BMImBF₄ or water as solvents:

  • BMImBF₄ : Cyclocondensation in BMImBF₄ at 25°C achieves 70% yield with minimal byproducts.
  • Aqueous Hydrolysis : Hydrolysis of dichloromethyl intermediates in water with CaCO₃ yields aldehyde precursors, which undergo Claisen-Schmidt condensation to introduce aryl groups.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.70 (s, 1H, H-5), 7.43 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H).
  • HRMS : m/z 307.9781 [M+H]⁺ (calc. 307.9778).

X-Ray Crystallography

Single-crystal analysis confirms the planar imidazo[1,2-a]pyrimidine core with a dihedral angle of 12.3° between the aryl and heterocyclic rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
This compound has been investigated for its potential as an antimicrobial agent , particularly against Mycobacterium tuberculosis . Research indicates that imidazo[1,2-a]pyrimidines can inhibit the growth of this bacterium, suggesting their utility in developing new treatments for tuberculosis.

Anticancer Activity
Studies have shown that derivatives of imidazo[1,2-a]pyrimidine exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that could lead to the development of novel anticancer therapies. The mechanism often involves the induction of apoptosis in cancer cells through modulation of specific signaling pathways .

Biological Studies

Biological Assays
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine is utilized in biological assays to study its effects on various biological targets. Its interaction with specific enzymes and receptors can provide insights into its biological activity and potential therapeutic uses. For example, it may act as an inhibitor of certain kinases involved in cancer progression.

Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy. Variations in substituents can drastically affect its biological activity. Research has indicated that modifications can enhance selectivity and potency against target enzymes or receptors, paving the way for more effective drug design .

Material Science

Development of New Materials
The unique structural properties of this compound make it suitable for applications in material science. Its electronic and optical properties can be harnessed to develop new materials for electronics or photonics. For instance, compounds with imidazo[1,2-a]pyrimidine frameworks have been explored for use in organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics.

Case Study 1: Antituberculosis Activity

A study conducted on a series of imidazo[1,2-a]pyrimidine derivatives demonstrated that this compound exhibited significant activity against Mycobacterium tuberculosis. The study highlighted the potential of this compound as a lead structure for developing new antituberculosis drugs.

Case Study 2: Anticancer Research

In another investigation focused on anticancer activity, researchers synthesized various derivatives of imidazo[1,2-a]pyrimidine and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications in the chemical structure could enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₂H₇BrClN₃ 3-Br, 2-(4-Cl-C₆H₄) Low fluorescence intensity ; potential pharmacological scaffold
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine C₁₂H₇BrN₄O₂ 6-Br, 2-(4-NO₂-C₆H₄) Strong electron-withdrawing nitro group; higher reactivity for electrophilic substitution
2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine C₁₂H₇ClN₄O 3-NO, 2-(4-Cl-C₆H₄) Nitroso group enables coordination chemistry; potential metal-binding applications
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine C₇H₃BrF₃N₃ 3-Br, 7-CF₃ Enhanced lipophilicity and metabolic stability due to CF₃ group
6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbonyldehyde C₁₄H₈BrClN₂O 6-Br, 2-(4-Cl-C₆H₄), 3-CHO Aldehyde moiety facilitates conjugation reactions; used in prodrug design

Key Comparison Points :

Fluorescence Properties :

  • The 2-(4-chlorophenyl) substituent in the target compound results in very low fluorescence intensity compared to hydroxymethyl- or methoxy-substituted analogs, making it less suitable for imaging but advantageous in avoiding fluorescence interference in biological assays .
  • Derivatives with electron-donating groups (e.g., -OH, -OCH₃) exhibit 2–5× higher fluorescence .

Substituent Effects on Reactivity :

  • Bromine at position 3 serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .
  • Nitro groups (e.g., in 6-bromo-2-(4-nitrophenyl) derivatives) enhance electrophilic substitution but reduce solubility .

Biological Activity :

  • Imidazo[1,2-a]pyrimidines with halogen substituents (Br, Cl) show enhanced antimicrobial and anticancer activity due to improved membrane permeability .
  • Triaryl-substituted analogs (e.g., 2,3,7-triaryl derivatives) demonstrate optimized pharmacokinetic profiles, including better absorption and metabolic stability .

Derivatives with polar groups (e.g., -COOH, -SO₂NH₂) show improved solubility . Trifluoromethyl groups (e.g., in 3-bromo-7-CF₃ analogs) balance lipophilicity and metabolic resistance, enhancing blood-brain barrier penetration .

Research Implications

  • Therapeutic Potential: The bromine and chlorophenyl groups make the compound a candidate for kinase inhibitors or anticancer agents, though further in vitro studies are needed .
  • Material Science: Low fluorescence suits it for non-fluorescent probes in biochemical assays .

Biological Activity

3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (BCPIP) is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound has garnered interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of BCPIP, supported by relevant data tables and research findings.

Chemical Structure and Properties

BCPIP features a bromine atom at the 3-position and a para-chlorophenyl group at the 2-position. The unique structure of this compound enhances its potential for various biological interactions.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. BCPIP has been shown to inhibit both gram-positive and gram-negative bacteria effectively. For instance, studies have demonstrated that BCPIP exhibits a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

BCPIP also displays anti-inflammatory properties. In vitro studies have indicated that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For example, one study reported that BCPIP reduced the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages . This suggests its potential utility in treating inflammatory diseases.

Anticancer Properties

The anticancer activity of BCPIP is particularly noteworthy. Several studies have focused on its ability to inhibit cancer cell proliferation across various cancer types. The following table summarizes key findings regarding the anticancer activity of BCPIP and its derivatives:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast Cancer)0.126Inhibition of cell proliferation and induction of apoptosis
HCT116 (Colon Cancer)7.01Inhibition of Aurora-A kinase and microtubule disassembly
A549 (Lung Cancer)8.55Induction of cell cycle arrest

These findings indicate that BCPIP may act through multiple mechanisms, including enzyme inhibition and modulation of signaling pathways involved in cancer progression .

The exact mechanism by which BCPIP exerts its biological effects remains an area of active research. Molecular docking studies suggest that BCPIP can effectively bind to specific enzyme active sites, potentially influencing their activity and leading to therapeutic effects . The presence of both bromine and chlorophenyl groups enhances its binding properties compared to other similar compounds.

Case Studies

  • Anticancer Study : A recent study investigated the effects of BCPIP on MDA-MB-231 cells. The compound demonstrated significant cytotoxicity with an IC50 value of 0.126 µM, indicating strong potential as an anticancer agent .
  • Inflammation Model : In an experimental model using zymosan-induced inflammation in mice, BCPIP was shown to reduce leukocyte infiltration and cytokine production, highlighting its anti-inflammatory capabilities .

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine?

The synthesis typically involves cyclocondensation between 2-aminoimidazole derivatives and brominated aromatic ketones. For example, reactions of 4-(4-bromoacetylphenyl) precursors with pyrimidin-2-amine yield imidazo[1,2-a]pyrimidine cores via nucleophilic substitution and ring closure . Key steps include:

  • Bromination of intermediates using reagents like phenyl trimethyl ammonium tribromide.
  • Optimization of reaction conditions (e.g., solvent, temperature) to enhance regioselectivity and yield.
  • Purification via column chromatography and recrystallization.

Q. How is the compound characterized using spectroscopic methods?

Standard characterization includes:

  • ¹H/¹³C-NMR : Identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm and bromine-induced deshielding) .
  • FT-IR : Confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 319.11 for C₁₂H₇BrClN₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures exact mass alignment (e.g., calculated 319.9589 vs. observed 319.9588) .

Advanced Research Questions

Q. How can palladium-catalyzed arylation be applied to modify the compound?

Palladium-catalyzed cross-coupling enables regioselective functionalization. For instance, aryl bromides react with the imidazo[1,2-a]pyrimidine core at the 3-position using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF at 100°C . Key considerations:

  • Ligand choice (e.g., PPh₃ vs. XPhos) to control reactivity.
  • Screening aryl halides for electronic effects (e.g., electron-deficient groups enhance coupling efficiency).

Q. What strategies exist for resolving contradictory spectral data (e.g., NMR signal overlap)?

Contradictions arise from tautomerism or dynamic processes. Solutions include:

  • Variable Temperature NMR : Identifies tautomeric equilibria (e.g., enol-keto shifts) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions .
  • Computational Modeling : Predicts chemical shifts using DFT (e.g., B3LYP/6-31G*) to validate experimental data .

Q. How to design derivatives for specific biological targets (e.g., phosphodiesterase inhibitors)?

Rational design involves:

  • Structural Analogs : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding to hydrophobic enzyme pockets .
  • ADMET Analysis : Optimize solubility (LogP < 5) and bioavailability using in silico tools (e.g., SwissADME) . Example: Sulfonamide derivatives (e.g., 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) show enhanced activity due to hydrogen-bonding interactions .

Q. What are the challenges in regioselective functionalization of the imidazo[1,2-a]pyrimidine scaffold?

Competing reactivity at N1, C3, and C7 positions complicates selectivity. Strategies include:

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of amines).
  • Directed Metalation : Use directing groups (e.g., -OMe) to steer C-H activation .
  • Microwave-Assisted Synthesis : Accelerate reactions to favor kinetic products .

Methodological Tables

Table 1: Key Synthetic Conditions for Imidazo[1,2-a]pyrimidine Derivatives

Reaction TypeReagents/ConditionsYieldReference
Cyclocondensation2-Aminoimidazole, bromoacetylphenyl, EtOH, Δ65–80%
Palladium-Catalyzed ArylationPd(PPh₃)₄, K₂CO₃, DMF, 100°C70–85%
Selenoester DerivatizationNaSeR, H₂O/EtOH, HgCl₂ treatment50–60%

Table 2: Spectral Benchmarks for the Compound

TechniqueKey Data PointsReference
¹H NMR (DMSO-d₆)δ 8.3 (s, 1H, H-3), δ 7.6–7.8 (m, 4H, Ar-H)
HRMS[M+H]⁺: 319.9588 (calc. 319.9589)
FT-IR550 cm⁻¹ (C-Br), 1600 cm⁻¹ (C=N)

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